Dibutylphenol

Description

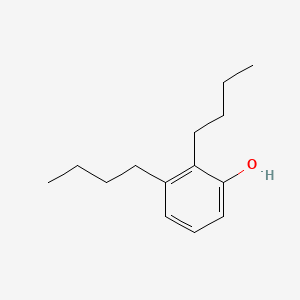

Structure

3D Structure

Properties

CAS No. |

26967-68-0 |

|---|---|

Molecular Formula |

C14H22O |

Molecular Weight |

206.32 g/mol |

IUPAC Name |

2,3-dibutylphenol |

InChI |

InChI=1S/C14H22O/c1-3-5-8-12-9-7-11-14(15)13(12)10-6-4-2/h7,9,11,15H,3-6,8,10H2,1-2H3 |

InChI Key |

NSENZNPLAVRFMJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C(=CC=C1)O)CCCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Derivatization of Dibutylphenol

Contemporary Catalytic Approaches for Dibutylphenol (B13759856) Synthesis

The alkylation of phenol (B47542) to produce this compound isomers is a cornerstone of industrial organic chemistry. Contemporary research focuses on developing sophisticated catalytic systems that offer superior control over the reaction, leading to higher yields of desired products and minimizing waste.

Homogeneous catalysis remains a prevalent method for the synthesis of dibutylphenols, particularly 2,6-di-tert-butylphenol (B90309) (2,6-DTBP). A notable process involves the alkylation of 2-tert-butylphenol (B146161) (2-TBP) with isobutene using tris(2-tert-butylphenolate)-aluminium as a catalyst at low temperatures and pressures. researchgate.net This method represents an improvement over traditional acid-catalyzed alkylations that require harsher conditions. The mechanism is thought to involve a monomeric, coordinatively unsaturated aluminum tris-(2-tert-butylphenolate) complex. researchgate.net This complex facilitates the alkylation and is regenerated in the presence of excess 2-TBP, allowing for lower catalyst loading, which in turn reduces production costs and environmental impact. researchgate.net

Another example of homogeneous catalysis is the use of strong Brønsted mineral acids like HCl and H2SO4, as well as sulfonic acids such as methanesulfonic acid, for the condensation reaction of phenol with levulinic acid to produce diphenolic acid, a related bisphenol compound. mdpi.com While effective, these traditional methods often suffer from issues like corrosion, difficulty in catalyst separation, and the generation of acidic waste.

| Catalyst System | Reactants | Key Features |

| Tris(2-tert-butylphenolate)-aluminium | 2-tert-butylphenol, Isobutene | Low temperature and pressure operation, reduced catalyst loading, improved yield and selectivity for 2,6-DTBP. researchgate.net |

| Methanesulfonic acid | Levulinic acid, Phenol | Homogeneous system for diphenolic acid synthesis; optimization of reaction time, temperature, and acid loading can achieve significant yields. mdpi.com |

To overcome the drawbacks of homogeneous catalysis, significant research has been directed towards heterogeneous catalysts. These solid catalysts are easily separated from the reaction mixture, simplifying product purification and enabling catalyst recycling.

For the synthesis of 2,4-di-tert-butylphenol (B135424), tungsten oxide supported on zirconia (WO3/ZrO2) has been identified as a highly active and selective catalyst under mild conditions. researchgate.net Other solid acid catalysts like solid phosphoric acid (SPA), silicated amorphous silica-alumina (ASA), and various zeolites (beta, mordenite, ZSM-5) have also shown activity in phenol alkylation, although side reactions like olefin oligomerization can occur. researchgate.net A novel approach involves a silica (B1680970) gel-supported aluminum phenolate (B1203915) catalyst, which demonstrates ortho-selectivity for the initial tert-butylation of phenol. The selectivity towards either 2,4-di-tert-butylphenol or 2,6-di-tert-butylphenol can be controlled by adjusting reaction parameters and catalyst properties. whiterose.ac.uk

In the context of oxidation reactions, which can be a subsequent step after this compound synthesis, mesoporous titanosilicates have proven effective for the selective oxidation of 2,6-di-tert-butylphenol to 2,6-di-tert-butyl-p-benzoquinone (B114747). ppor.az Similarly, mesoporous vanadosilicate catalysts have been developed for the liquid-phase oxidation of substituted phenols to produce 2,6-disubstituted p-benzoquinones with high selectivity. rsc.org

| Catalyst | Target Product | Advantages |

| WO3/ZrO2 | 2,4-di-tert-butylphenol | High activity and selectivity under mild reaction conditions. researchgate.net |

| Silica gel-supported aluminum phenolate | 2,4- or 2,6-di-tert-butylphenol | Tunable selectivity based on reaction conditions; reduces environmental hazards from aqueous waste. whiterose.ac.uk |

| Mesoporous titanosilicates | 2,6-di-tert-butyl-p-benzoquinone | High catalytic activity and selectivity; stable and reusable. ppor.az |

| Mesoporous vanadosilicates | 2,6-disubstituted p-benzoquinones | Highly active, recyclable, and selective heterogeneous catalyst. rsc.org |

The principles of green chemistry are increasingly influencing the design of synthetic routes for dibutylphenols. yale.edu These principles advocate for the reduction or elimination of hazardous substances, the use of renewable feedstocks, and the design of energy-efficient processes. yale.edusigmaaldrich.com

Key green chemistry principles applicable to this compound synthesis include:

Prevention of Waste: It is preferable to prevent waste formation than to treat it afterward. yale.eduacs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are more selective and can be used in smaller amounts. yale.edu

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. sigmaaldrich.comacs.org

Design for Energy Efficiency: Reactions should ideally be conducted at ambient temperature and pressure to minimize energy requirements. yale.edusigmaaldrich.com

The development of heterogeneous catalysts, as discussed previously, aligns well with these principles by facilitating catalyst recycling and reducing waste. whiterose.ac.uk Furthermore, efforts to reduce the amount of solvent used in catalyst preparation without compromising activity or selectivity contribute to a greener synthetic process. whiterose.ac.uk The use of less toxic and more environmentally benign reagents and catalysts is a continuous goal in the sustainable production of dibutylphenols. skpharmteco.comscienceinschool.org

Regioselective Functionalization of the this compound Core

Once the this compound core is synthesized, further functionalization can be carried out to produce a variety of derivatives with specific properties. Regioselectivity—the control of where on the molecule the functional group is introduced—is of paramount importance.

The directing effects of the hydroxyl and alkyl groups on the phenol ring govern the position of subsequent electrophilic aromatic substitution reactions. The hydroxyl group and the alkyl groups are both ortho-, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) or opposite (para) to them. masterorganicchemistry.comaklectures.commasterorganicchemistry.com The steric hindrance from the bulky tert-butyl groups often favors para-substitution. masterorganicchemistry.com

The choice of catalyst and reaction conditions can influence the regioselectivity. For instance, in electrophilic aromatic substitution, the stability of the carbocation intermediate determines the position of substitution. masterorganicchemistry.com By carefully selecting reagents and catalysts, chemists can favor the formation of a specific isomer. For example, in the Friedel-Crafts acylation of biphenyl, a related aromatic system, the para product is almost exclusively formed due to steric hindrance at the ortho positions. chemistrysteps.com The development of palladium catalysts with specific ligands has also been a key strategy for achieving high regioselectivity in the functionalization of aromatic molecules. memphis.edu

The introduction of halogen or nitro groups onto the this compound ring can significantly alter its chemical and physical properties, leading to new applications.

Halogenation: The synthesis of halogenated derivatives can be achieved through various methods. For example, the reaction of chloro-substituted phenylazo benzenecarbaldehyde with primary aromatic amines can produce halogenated imines. ijpsonline.com While not a direct halogenation of this compound, this illustrates a general strategy for incorporating halogens into complex aromatic structures.

Nitration: Nitration of phenols is a common reaction, but can be challenging to control. Light-induced nitration using dinitroimidazole has been reported as a method for the site-selective nitration of phenol derivatives. researchgate.net Another approach involves the use of metal nitrates, such as copper(II) nitrate (B79036) or iron(III) nitrate, which can promote tandem nitration and halogenation. rsc.org The synthesis of nitroolefins from α,β-unsaturated carboxylic acids using t-butylnitrite and TEMPO provides an alternative metal-free nitration protocol. rsc.org Incubation of 2-acetamidophenol (B195528) with certain microorganisms has been shown to produce nitrated and nitrosylated derivatives, highlighting a potential biochemical route for such functionalizations. mdpi.com

The synthesis of these derivatives expands the chemical space accessible from this compound, enabling the development of new materials and compounds with tailored functionalities.

Synthesis of Novel this compound Derivatives for Specific Research Applications

The functionalization of the this compound core, particularly the sterically hindered 2,6-di-tert-butylphenol and the versatile 2,4-di-tert-butylphenol, allows for the development of a wide array of molecules with enhanced or specialized properties.

The archetypal hindered phenol, 2,6-di-tert-butylphenol, serves as a foundational building block for a new generation of derivatives designed for applications ranging from materials science to pharmacology. wikipedia.orgnih.gov The core principle involves modifying the phenol at the para-position or the hydroxyl group to introduce new functionalities while retaining the sterically hindered environment that is crucial for its antioxidant capabilities. nih.gov

Researchers have successfully synthesized various analogs:

Heterocyclic Derivatives: To enhance antioxidant activity, new derivatives of 2,6-di-tert-butylphenol incorporating aryl 1,3,4-oxadiazole (B1194373) rings have been synthesized. um.edu.my These compounds are typically prepared through the condensation of 3,5-di-tert-butyl-4-hydroxybenzoic acid with various aryl hydrazides in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). um.edu.my

Carbamide Derivatives: N,N-di(3,5-di-tert-butyl-4-hydroxyphenyl)carbamoylchloride has been used as a key intermediate to react with various amines, yielding carbamide derivatives of 2,6-di-tert-butylphenol. osti.gov The nature of the substituent on the nitrogen atom was found to significantly influence the compound's efficacy as an antioxidant in jet fuel. osti.gov

Hybrid Compounds: A notable strategy involves incorporating the hindered phenol structure into a single molecule with another functional moiety. For example, a hybrid compound featuring both a hindered phenol (antioxidant) and a benzophenone (B1666685) (UV absorber) structure was synthesized in a two-step procedure from 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid and 2,4-dihydroxybenzophenone. nih.gov This creates a multifunctional additive for polymer anti-aging applications. nih.gov

Anesthetic Analogs: Novel series of optically active 2,6-disubstituted alkylphenols have been synthesized and evaluated for their potential as general anesthetics. nih.gov The design strategy involved incorporating a cyclopropyl (B3062369) group to increase steric bulk and introduce stereoselective effects on their anesthetic properties. nih.gov

Table 1: Examples of Hindered this compound Analogs and Their Synthetic Applications

| Derivative Class | Key this compound Precursor | Synthetic Approach | Target Application | Reference |

|---|---|---|---|---|

| 1,3,4-Oxadiazole Hybrids | 3,5-di-tert-butyl-4-hydroxybenzoic acid | Condensation with aryl hydrazides using POCl₃ | Enhanced Antioxidants | um.edu.my |

| Carbamides | N,N-di(3,5-di-tert-butyl-4-hydroxyphenyl)carbamoylchloride | Reaction with various amines | Fuel Stabilizers | osti.gov |

| Benzophenone Hybrids | 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid | Two-step esterification with a benzophenone derivative | Polymer Anti-aging Agents | nih.gov |

| Cyclopropyl Alkylphenols | 2,6-disubstituted alkylphenols | Multi-step synthesis to introduce cyclopropyl groups | General Anesthetics | nih.gov |

The this compound moiety is a crucial component in the synthesis of larger, more complex molecules, particularly in the field of polymer additives and organometallic catalysts. wikipedia.orgwikipedia.org The assembly of these intricate structures often relies on well-established reaction pathways that utilize the reactivity of the phenolic hydroxyl group or the aromatic ring. ekb.eg

Key examples of this incorporation include:

Phosphite (B83602) Antioxidants: 2,4-di-tert-butylphenol is a primary raw material for producing tris(2,4-di-tert-butylphenyl)phosphite, a widely used secondary antioxidant for polymers. wikipedia.orgvinatiorganics.com The synthesis involves the reaction of 2,4-di-tert-butylphenol with phosphorus trichloride (B1173362) (PCl₃). vulcanchem.com

Advanced Polymer Stabilizers: The Michael addition of methyl acrylate (B77674) to 2,6-di-tert-butylphenol yields methyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate. wikipedia.org This derivative is a key intermediate for synthesizing more complex, high-performance antioxidants like Irganox 1098, demonstrating a step-wise approach to building molecular complexity. wikipedia.org

Organophosphorus Diphosphonites: For specialized applications in polymer stabilization, complex organophosphorus derivatives are synthesized. google.com One process involves preparing a Grignard reagent from 4,4'-dihalobiphenyl, which is then reacted with bis(2,4-di-tert-butylphenyl) chlorophosphite. google.com This multi-step synthesis results in a mixture containing tetrakis(2,4-di-tert-butylphenyl) 4,4'-biphenylenediphosphonite, a highly effective stabilizer. google.com

Alkylthiomethyl Derivatives: Mannich bases derived from 2,4-di-tert-butylphenol can be reacted with various aliphatic thiols to produce alkylthiomethyl derivatives, introducing sulfur functionality into the molecular architecture. researchgate.net

Table 2: Integration of this compound into Complex Molecules

| Complex Molecule | This compound Isomer Used | Key Synthetic Reaction | Resulting Application/Function | Reference |

|---|---|---|---|---|

| Tris(2,4-di-tert-butylphenyl)phosphite | 2,4-di-tert-butylphenol | Nucleophilic substitution with PCl₃ | Secondary antioxidant for polyolefins | wikipedia.orgvulcanchem.com |

| Precursor for Irganox 1098 | 2,6-di-tert-butylphenol | Michael addition with methyl acrylate | Intermediate for complex antioxidants | wikipedia.org |

| Tetrakis(2,4-di-tert-butylphenyl) 4,4'-biphenylenediphosphonite | 2,4-di-tert-butylphenol | Grignard reaction followed by reaction with a chlorophosphite | Heat and light stabilizer for plastics | google.com |

| Alkylthiomethyl Derivatives | 2,4-di-tert-butylphenol | Reaction of Mannich bases with aliphatic thiols | Antioxidants | researchgate.net |

Mechanistic Investigations in this compound Synthetic Pathways

Understanding the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and improving the selectivity and yield of desired products.

The primary industrial synthesis of dibutylphenols is the Friedel-Crafts alkylation of phenol with isobutylene (B52900). wikipedia.orgwikipedia.org Mechanistic studies reveal that the choice of catalyst is critical in directing the regioselectivity of the alkylation. The use of a Brønsted acid or a standard Lewis acid catalyst tends to favor the thermodynamically more stable product, 2,4-di-tert-butylphenol. wikipedia.orgacs.org In contrast, to achieve selective ortho-alkylation and produce 2,6-di-tert-butylphenol, a catalyst like aluminum phenoxide is used. wikipedia.org The bulky phenoxide ligand coordinates to the aluminum center, sterically directing the incoming isobutylene to the ortho positions of the phenol substrate.

Mechanistic insights have also been gained from studying subsequent reactions of the this compound core. A notable example is the nitration of di-tert-butylphenols. cdnsciencepub.com Investigations using nuclear magnetic resonance (NMR) spectroscopy at low temperatures have allowed for the direct observation of reaction intermediates. For instance, the nitration of 2,6-di-tert-butylphenol was shown to proceed through a 2,6-di-tert-butyl-4-nitrocyclohexa-2,5-dienone intermediate before rearranging to the final 2,6-di-tert-butyl-4-nitrophenol (B147179) product. cdnsciencepub.com Further nitration can lead to the formation of dinitrocyclohexa-2,4-dienone species. cdnsciencepub.com These studies provide direct evidence for the stepwise nature of the electrophilic aromatic substitution and the role of transient dienone intermediates.

Table 3: Mechanistic Study Example: Nitration of Di-tert-butylphenols

| Reactant | Reaction | Observed Intermediates | Final Product(s) | Investigative Technique | Reference |

|---|---|---|---|---|---|

| 2,6-di-tert-butylphenol | Nitration in Acetic Anhydride (B1165640)/Chloroform | 2,6-di-tert-butyl-4-nitrocyclohexa-2,5-dienone; 2,6-di-tert-butyl-4,6-dinitrocyclohexa-2,4-dienone | 2,6-di-tert-butyl-4-nitrophenol; 2-tert-butyl-4,6-dinitrophenol | ¹H and ¹³C NMR Spectroscopy | cdnsciencepub.com |

| 2,4-di-tert-butylphenol | Nitration | 2,4-di-tert-butyl-6-nitrocyclohexa-2,4-dienone; 2,4-di-tert-butyl-4,6-dinitrocyclohexa-2,5-dienone | 2,4-di-tert-butyl-6-nitrophenol; 2-tert-butyl-4,6-dinitrophenol | NMR Spectroscopy | cdnsciencepub.com |

Chemical Reactivity and Transformation Mechanisms of Dibutylphenol

Oxidative Chemistry of Dibutylphenol (B13759856)

The primary role of many hindered phenols, including 2,6-di-tert-butylphenol (B90309), is as an antioxidant. wikipedia.org This function is rooted in their ability to undergo oxidation, thereby neutralizing reactive species.

Dibutylphenols are effective radical scavengers, a process that can occur through several mechanisms, most notably Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). chemrxiv.orgmdpi.com

In the Hydrogen Atom Transfer (HAT) mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical (R•), effectively neutralizing it and forming a stable phenoxyl radical. wikipedia.orgnih.gov This is a direct, one-step process.

Reaction: Ar-OH + R• → Ar-O• + RH

The Single Electron Transfer (SET) mechanism is a two-step process. numberanalytics.comsigmaaldrich.com First, the phenol (B47542) transfers an electron to the radical, forming a radical cation and an anion. This is often followed by the transfer of a proton from the radical cation to the anion to form the final products. chemrxiv.orgmdpi.com This pathway is also referred to as Sequential Electron Transfer-Proton Transfer (SET-PT). chemrxiv.org Another variant is the Sequential Proton Loss-Electron Transfer (SPLET) mechanism, which is favored in polar solvents where the phenol first deprotonates. chemrxiv.orgmdpi.com

Interactive Table: Comparison of HAT and SET Radical Scavenging Mechanisms

| Feature | Hydrogen Atom Transfer (HAT) | Single Electron Transfer (SET) |

| Mechanism | A single-step process involving the direct transfer of a hydrogen atom (proton and electron together). wikipedia.orgnih.gov | A multi-step process initiated by the transfer of a single electron, typically followed by proton transfer. chemrxiv.orgnumberanalytics.com |

| Solvent Polarity | Generally favored in non-polar solvents. chemrxiv.org | Generally favored in polar solvents which can stabilize the charged intermediates. chemrxiv.org |

| Key Enthalpy | Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE facilitates the reaction. mdpi.com | Ionization Potential (IP) for the initial electron transfer step. chemrxiv.orgmdpi.com |

| Intermediates | Involves a transition state but no discrete intermediates. | Involves the formation of a radical cation (ArOH•+) and an anion. chemrxiv.orgnih.gov |

The initial step in the oxidative chemistry of this compound, particularly via the HAT mechanism, is the formation of a phenoxyl radical. dominican.educdnsciencepub.com In the case of 2,6-di-tert-butylphenol, the resulting 2,6-di-tert-butylphenoxyl radical is relatively stable. cdnsciencepub.com This stability is attributed to two main factors:

Steric Hindrance: The bulky tert-butyl groups at the ortho positions physically shield the radical oxygen atom, preventing it from easily participating in further reactions. cdnsciencepub.com

Resonance Delocalization: The unpaired electron on the oxygen atom is not localized; it can be delocalized into the benzene (B151609) ring, primarily at the ortho and para positions. researchgate.net This distribution of the radical electron density over the entire molecule increases its stability.

Once formed, these phenoxyl radicals are key intermediates. While stable, they are not inert and can participate in further reactions. For instance, superoxide (B77818) ions (O2−) have been found to reduce 2,6-di-tert-butylphenoxy radicals back to the corresponding phenolate (B1203915) anion rather than coupling with them. researchgate.net Molecular oxygen, however, predominantly attacks the para position of phenoxy radicals. researchgate.net The formation of Ni(II)-phenoxyl radical complexes by O2 has also been observed in specific systems, proceeding through a proposed proton transfer-electron transfer (PT-ET) mechanism. rsc.org

The stabilized phenoxyl radicals can react with each other or with other molecules, leading to various by-products. A prominent reaction is oxidative coupling. When 2,6-di-tert-butylphenol is oxidized, two phenoxyl radicals can couple. This process is involved in the synthesis of 4,4′-biphenol, which proceeds via oxidative coupling followed by the removal of the tert-butyl groups. wikipedia.org

The oxidation of 2,6-di-t-butylphenol with t-butyl peroxy radicals can yield dialkyl-p-benzoquinones and tetraalkyl diphenoquinones as major products. cdnsciencepub.com Specifically, the reaction yields approximately 59% 2,6-di-t-butyl-p-benzoquinone and 31% 3,3',5,5'-tetra-t-butyldiphenoquinone. cdnsciencepub.com The formation of diphenoquinones is also favored when using a copper-amine complex catalyst with a low amine-to-copper ratio. google.com In contrast, under certain conditions, oxidation can yield 4-peroxy-cyclohexadienones. cdnsciencepub.com

Interactive Table: Selected Oxidation Products of 2,6-di-tert-butylphenol

| Oxidant/Conditions | Major Product(s) | Reference(s) |

| t-butyl peroxy radicals | 2,6-di-t-butyl-p-benzoquinone, 3,3',5,5'-tetra-t-butyldiphenoquinone | cdnsciencepub.com |

| Hypervalent iodine reagents | Quinone-type products | wikipedia.org |

| Molecular oxygen with cobalt-Schiff base catalysts | 2,6-di-t-butyl-1,4-benzoquinone | rsc.org |

| Electrochemical Oxidation (of phenol) | 2,6-dichlorobenzoquinone (in presence of Cl-) | nih.gov |

Electrophilic and Nucleophilic Substitution Reactions of this compound

The reactivity of the this compound molecule is not limited to oxidation. The aromatic ring and the hydroxyl group can both undergo substitution reactions.

The hydroxyl group is a powerful activating group in electrophilic aromatic substitution, meaning it makes the benzene ring more reactive towards electrophiles than benzene itself. chemguide.co.ukresearchgate.net It donates electron density into the ring system, particularly at the ortho and para positions (2, 4, and 6 positions). chemguide.co.uksavemyexams.com

In 2,6-dibutylphenol, the two ortho positions are sterically hindered by the bulky butyl groups. Consequently, electrophilic attack is strongly directed to the para position (position 4). Reactions like nitration and halogenation, which are classic examples of electrophilic aromatic substitution, occur more readily with phenols than with benzene, often under milder conditions. byjus.commlsu.ac.intestbook.com For instance, while benzene requires concentrated nitric and sulfuric acids for nitration, phenol can be nitrated with dilute nitric acid at room temperature. savemyexams.combyjus.com Similarly, phenol can be brominated with bromine water without a catalyst. byjus.commlsu.ac.in

Functionalization can also be achieved through other means. The industrial synthesis of 2,6-di-tert-butylphenol itself is a Friedel–Crafts alkylation of phenol with isobutene, demonstrating the ring's susceptibility to electrophilic attack. wikipedia.org

Nucleophilic aromatic substitution, where a nucleophile replaces a substituent on the ring, is generally difficult for simple phenols. libguides.com It typically requires the presence of strong electron-withdrawing groups on the ring to activate it for nucleophilic attack. numberanalytics.comlibretexts.org

The hydroxyl group itself is a key reactive site. Phenols are weak acids, more acidic than alcohols, because the resulting phenoxide anion is stabilized by resonance. libguides.com

Ether Formation: The acidic proton can be removed by a base (like sodium hydroxide) to form a sodium phenoxide. researchgate.netlibguides.com This phenoxide ion is an excellent nucleophile and can react with alkyl halides via an SN2 mechanism to form ethers. This is known as the Williamson ether synthesis. solubilityofthings.comwisc.eduReaction: Ar-O⁻Na⁺ + R-X → Ar-O-R + NaX

Ester Formation: The hydroxyl group can react with acid anhydrides or acyl chlorides to form esters. For example, phenol reacts with acetic anhydride (B1165640) to yield phenyl acetate. libguides.com This reaction is a straightforward way to functionalize the hydroxyl group. Reaction: Ar-OH + (R'CO)₂O → Ar-O-COR' + R'COOH

These reactions demonstrate that while substitution on the aromatic ring is a key aspect of this compound's chemistry, the hydroxyl group provides another distinct avenue for chemical transformation. libguides.comsolubilityofthings.com

Photochemical Transformations of this compound

The photochemical behavior of dibutylphenols is of significant environmental and industrial interest. The transformation processes are influenced by the specific isomer, the surrounding medium (solution or solid phase), and the presence of photosensitizers or radical initiators.

The direct photodegradation of certain this compound isomers by sunlight may be limited. For instance, 2,4-di-tert-butylphenol (B135424) (2,4-DTBP) does not possess chromophores that absorb light at wavelengths greater than 290 nm. echemi.com Consequently, it is not expected to undergo direct photolysis under typical solar radiation conditions. echemi.com However, indirect photodegradation pathways are highly relevant.

In aqueous solutions, the degradation of 2,4-DTBP can be effectively initiated through advanced oxidation processes (AOPs), such as the UV/persulfate (UV/PS) system. researchgate.net In this process, the degradation is primarily driven by powerful oxidizing species, namely sulfate (B86663) radicals (SO₄•⁻) and hydroxyl radicals (•OH), which are generated from the photolysis of the persulfate anion (S₂O₈²⁻). researchgate.net The degradation rate is influenced by factors such as the concentration of the persulfate initiator and the pH of the solution. researchgate.net The presence of other substances, like natural organic matter, can inhibit the degradation process. researchgate.net

For 2,6-di-tert-butylphenol (2,6-DTBP), photodegradation has been reported as a more significant environmental degradation pathway than biodegradation. oecd.org The photocatalytic degradation of 2,6-di-tert-butylphenol has been observed using metal-organic frameworks (MOFs), such as MOF-5, as a photocatalyst. researchgate.net

On solid surfaces, the photodegradation of phenolic compounds is a complex process influenced by the substrate. Studies on butylated hydroxytoluene (BHT), a structurally related compound, have utilized techniques like photo-solid-phase microextraction (photo-SPME) to investigate its photolysis on solid fibers, revealing first-order decay kinetics. researchgate.net The presence of photocatalysts like titanium dioxide (TiO₂) can significantly influence the degradation on solid surfaces, a process that is also dependent on moisture levels. researchgate.net

The identification of phototransformation products is crucial for understanding the complete degradation pathway. Gas chromatography-mass spectrometry (GC-MS) is a key analytical technique for identifying these products. researchgate.net

In the direct photolysis of the related compound 4-tert-butylphenol (B1678320) in aqueous solution, identified by-products include 4-tert-butylcatechol (B165716) and a 4-tert-butylphenol dimer. researchgate.netnih.gov When hydroxyl radicals are involved, as in AOPs, the products identified are 4-tert-butylcatechol and hydroquinone. researchgate.netnih.gov

For butylated hydroxytoluene (BHT), which shares structural similarities with some this compound isomers, photolysis in the presence of soil and sunlight has been shown to yield several degradation products. oecd.org These include:

2,6-di-tert-butyl-4-hydroperoxy-4-methyl-2,5-cyclohexadienone (BHT-OOH)

2,6-di-tert-butyl-4-hydroxy-4-methyl-2,5-cyclohexadienone (BHT-OH)

2,6-di-tert-butyl-4-(hydroxymethyl)phenol (BHT-CH₂OH)

3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) (BHT-CHO)

3,5-di-tert-butyl-4-hydroxybenzoic acid (BHT-COOH)

In the degradation of polypropylene (B1209903) films containing the antioxidant Irgafos 168, 2,4-di-tert-butylphenol is formed as a primary degradation product, which can further degrade under solar exposure. acs.org

The following table summarizes identified phototransformation products of related phenolic compounds, which can provide insights into the potential products from this compound degradation.

| Parent Compound | Photodegradation Condition | Identified Products | Reference(s) |

| 4-tert-butylphenol | Direct photolysis (aqueous) | 4-tert-butylcatechol, 4-tert-butylphenol dimer | researchgate.netnih.gov |

| 4-tert-butylphenol | Oxidation by •OH (aqueous) | 4-tert-butylcatechol, Hydroquinone | researchgate.netnih.gov |

| Butylated hydroxytoluene (BHT) | Sunlight, in presence of soil | BHT-OOH, BHT-OH, BHT-CH₂OH, BHT-CHO, BHT-COOH | oecd.org |

Thermal Degradation and Stability Mechanisms of this compound

The thermal stability of dibutylphenols is a key property, particularly given their use as antioxidants in materials subjected to high temperatures during processing and service life. researchgate.netmdpi.com Thermal stability can be defined as the resistance of a compound to molecular deterioration as a result of overheating. nih.gov

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are common techniques used to evaluate thermal stability. researchgate.netnih.govcpachem.com For 2,6-di-tert-butyl-4-methylphenol (BHT), TGA has been used to determine an apparent activation energy of 151.8 kJ mol⁻¹ for its thermal decomposition. researchgate.net BHT is reported to be stable up to 400 K (127 °C) under a nitrogen atmosphere. nih.gov The thermal decomposition of BHT yields isobutene and 2-tert-butyl-4-methylphenol (B42202) as the main products. researchgate.netnih.gov

The oxidized form of BHT, 2,6-di-tert-butyl-4-hydroperoxyl-4-methyl-2,5-cyclohexadienone (BHTOOH), is significantly less stable, with a rapid decomposition reaction beginning at 375.2 K (102 °C). researchgate.netnih.gov Its thermal decomposition is exothermic and produces a more complex mixture of products, including BHT, 2,6-di-tert-butyl-4-ethylphenol, and 3,5-di-tert-butyl-4-hydroxybenzaldehyde. researchgate.netnih.gov

Safety data for 2,6-di-tert-butylphenol indicates a boiling point of 253 °C and a flash point of 118 °C. chemos.de It is stated that under normal conditions of use, no dangerous decomposition products are known. chemos.denih.gov Similarly, for 4,4'-Methylene-bis(2,6-di-tert-butylphenol), thermal decomposition is not expected if used according to specifications. nih.gov However, upon heating to decomposition, 2,4-di-tert-butylphenol is noted to emit acrid smoke and fumes. tandfonline.com

The following table summarizes key thermal stability data for this compound and related compounds.

| Compound | Method | Key Findings | Reference(s) |

| 2,6-di-tert-butyl-4-methylphenol (BHT) | TGA/DSC | Ea = 151.8 kJ mol⁻¹; Stable up to 400 K (127 °C) | researchgate.netnih.gov |

| 2,6-di-tert-butyl-4-methylphenol (BHT) | GC-MS | Main decomposition products: Isobutene, 2-tert-butyl-4-methylphenol | researchgate.netnih.gov |

| 2,6-di-tert-butyl-4-hydroperoxyl-4-methyl-2,5-cyclohexadienone (BHTOOH) | DSC | Initial exothermic temperature: 384.9 K (111.8 °C); Heat release: 865.0 J g⁻¹ | researchgate.netnih.gov |

| 2,6-di-tert-butylphenol | Safety Data | Boiling Point: 253 °C; Flash Point: 118 °C | chemos.de |

Interactions of this compound with Metal Species and Coordination Chemistry

Dibutylphenols and their derivatives can act as ligands, forming coordination complexes with a variety of metal ions. numberanalytics.com This interaction is a fundamental aspect of coordination chemistry, where the phenol, acting as a Lewis base, donates electron pairs to the metal center, a Lewis acid. iucr.org The resulting complexes exhibit diverse structures and properties.

Derivatives of this compound have been shown to form stable complexes with a range of metals. For example, 4,4′-methylenebis(2,6-di-tert-butylphenol) has been used to synthesize complexes with Group 4 metals (Titanium, Zirconium, Hafnium) as well as with Aluminum, Zinc, and Magnesium. numberanalytics.com In these structures, the this compound derivative often acts as a bridging, bidentate ligand, connecting two metal centers. numberanalytics.com

Similarly, ligands incorporating a 2,6-di-tert-butylphenol moiety have been synthesized and complexed with transition metals such as Zinc, Manganese, Iron, Cobalt, and Nickel. osti.govrsc.org Organotin(IV) complexes have also been prepared with bis-(2,6-di-tert-butylphenol)tin(IV) dichloride. libretexts.org

The coordination geometry of the metal center in these complexes is determined by the coordination number and the nature of the ligands. wikipedia.org Common geometries observed for transition metal complexes include tetrahedral, trigonal bipyramidal, and octahedral. iucr.orgwikipedia.org For instance, in a series of organotin(IV) complexes with bis-(2,6-di-tert-butylphenol) ligands, the geometry around the tin atom varied from tetrahedral to trigonal bipyramidal and distorted octahedral, depending on the other ligands present. libretexts.org In complexes with a tridentate ligand derived from 2,4-di-tert-butylphenol and Group 4 metals, the metal center can adopt a pseudo-octahedral geometry. rsc.org

The table below lists some of the metals known to form complexes with this compound derivatives and the observed coordination geometries.

| This compound Ligand | Metal(s) | Observed Coordination Geometry | Reference(s) |

| 4,4′-methylenebis(2,6-di-tert-butylphenol) | Ti, Zr, Hf, Al, Zn, Mg | Bridging structures | numberanalytics.com |

| 6,6'-(((2-hydroxyethyl)azanediyl)bis(methylene))bis(2,4-di-tert-butylphenol) | Ti, Zr, Hf | Pseudo-octahedral, Trigonal bipyramidal, Square base pyramidal | rsc.org |

| bis-(2,6-di-tert-butylphenol)tin(IV) dichloride derivatives | Sn | Tetrahedral, Trigonal bipyramidal, Distorted octahedral | libretexts.org |

| 2-(8-aminoquinolino)-4,6-di-tert-butylphenol | Mn, Fe, Co | Not specified | echemi.com |

| Functionalised 2,2'-dipicolylamine (B75229) with 2,6-di-tert-butylphenol pendant | Zn, Mn, Fe, Co, Ni | Not specified | osti.govrsc.org |

Advanced Applications of Dibutylphenol in Chemical Systems and Materials Science

Dibutylphenol (B13759856) as a Stabilizer and Antioxidant in Polymer Systems: Mechanistic Insights

Polymers are susceptible to degradation from environmental factors such as heat, light, and oxygen, which can compromise their structural integrity and performance. rbhltd.com this compound, particularly hindered phenols like 2,6-di-tert-butylphenol (B90309), is widely incorporated into polymers to counteract these degradative processes. science.govvinatiorganics.com

The degradation of polymers is often initiated by the formation of highly reactive free radicals. europlas.com.vn These radicals can be generated through exposure to heat, radiation, or mechanical stress. europlas.com.vn Once formed, these free radicals react with oxygen to create peroxy radicals, which then abstract hydrogen atoms from the polymer backbone, leading to a chain reaction of degradation. This process can result in either cross-linking, which increases brittleness, or chain scission, which reduces molecular weight and tensile strength. europlas.com.vnuomustansiriyah.edu.iq

This compound functions as a primary antioxidant by interrupting this propagation cycle. europlas.com.vnmdpi.com It donates a hydrogen atom from its hydroxyl group to the peroxy radical, neutralizing it and forming a stable hydroperoxide and a phenoxyl radical. europlas.com.vnsumitomo-chem.co.jp The resulting phenoxyl radical is relatively stable and less reactive, effectively halting the degradation cascade. sumitomo-chem.co.jp This mechanism is fundamental to preserving the mechanical properties and extending the service life of polymeric materials. vinatiorganics.com

The effectiveness of a this compound as a stabilizer is significantly influenced by its molecular structure, particularly the nature and position of the butyl groups on the phenol (B47542) ring.

Steric Hindrance: The presence of bulky tert-butyl groups at the ortho positions (2 and 6) to the hydroxyl group sterically hinders the phenolic proton. This steric hindrance is crucial as it enhances the stability of the phenoxyl radical formed after hydrogen donation, preventing it from participating in further unwanted reactions.

Electronic Effects: The electron-donating nature of the alkyl (butyl) groups increases the electron density on the phenol ring, which can facilitate the donation of the hydrogen atom to the peroxy radical.

To achieve comprehensive protection against polymer degradation, this compound is often used in conjunction with other types of stabilizers, known as co-stabilizers or secondary antioxidants. europlas.com.vn This combination often results in a synergistic effect, where the total stabilizing effect is greater than the sum of the individual components. google.com

Common co-stabilizers used with dibutylphenols include:

Phosphites and Phosphonates: These compounds act as secondary antioxidants by decomposing hydroperoxides, which are formed during the primary antioxidant action of this compound, into non-radical, stable products. europlas.com.vncnrs.fr This prevents the hydroperoxides from breaking down into more reactive radicals that could re-initiate the degradation process.

Thiosynergists: Sulfur-containing compounds can also decompose hydroperoxides into stable alcohols. cnrs.fr However, it's important to note that some thiosynergists can have an antagonistic effect on the performance of hindered amine light stabilizers (HALS), another class of stabilizers. cnrs.fr

Light Stabilizers: For applications involving exposure to sunlight, UV stabilizers like benzophenones or benzotriazoles are used alongside this compound to protect against photo-oxidation. rbhltd.com

The following table summarizes the synergistic antioxidant systems commonly employed:

| Primary Antioxidant | Secondary Antioxidant/Co-stabilizer | Mechanism of Synergy |

| This compound (Hindered Phenol) | Organophosphites/Phosphonates | This compound scavenges peroxy radicals, while the phosphite (B83602) decomposes the resulting hydroperoxides. europlas.com.vn |

| This compound (Hindered Phenol) | Thioethers | This compound scavenges peroxy radicals, and the thioether decomposes hydroperoxides. cnrs.fr |

| This compound (Hindered Phenol) | Hindered Amine Light Stabilizers (HALS) | This compound provides protection during processing and initial heat exposure, while HALS offer long-term light stability. cnrs.fr |

Role of this compound as a Chemical Intermediate in Complex Organic Synthesis

Beyond its application as a polymer additive, this compound serves as a valuable building block in the field of organic synthesis, which focuses on the construction of organic compounds. wikipedia.orgugent.be Its reactive phenolic group and the influence of the butyl substituents make it a versatile starting material for producing a variety of more complex molecules. byjus.com

Fine chemicals are pure, single substances produced in limited quantities for specialized applications. europa.eu this compound is utilized as a precursor in the synthesis of various fine chemicals. alinda.rursc.org For example, it can undergo reactions such as etherification, esterification, and electrophilic substitution to generate a range of derivatives with specific functionalities. These derivatives find use in the production of fragrances, dyes, and other specialty chemicals. The synthesis of fine chemicals often involves multi-step processes where intermediates play a crucial role. byjus.com

The structural motif of this compound is present in several molecules of pharmaceutical and agrochemical interest. As a result, it serves as a key starting material or intermediate in the synthesis of active ingredients for these industries. arkema.combasf.comwacker.com The synthesis of these complex molecules often requires the use of versatile building blocks that can be chemically modified in a controlled manner. nih.gov For instance, the phenolic hydroxyl group can be used as a handle for introducing other functional groups, while the aromatic ring can be further functionalized to build up the desired molecular framework. beilstein-journals.org The development of efficient synthetic routes using readily available precursors like this compound is a continuous focus in medicinal and agricultural chemistry research. chemrxiv.org

Compound Names Mentioned in the Article

| Compound Name |

| 2,6-di-tert-butylphenol |

| Benzophenones |

| Benzotriazoles |

| This compound |

Table of Interactive Data

Synergistic Antioxidant Systems

| Primary Antioxidant | Secondary Antioxidant/Co-stabilizer | Mechanism of Synergy |

| This compound (Hindered Phenol) | Organophosphites/Phosphonates | This compound scavenges peroxy radicals, while the phosphite decomposes the resulting hydroperoxides. europlas.com.vn |

| This compound (Hindered Phenol) | Thioethers | This compound scavenges peroxy radicals, and the thioether decomposes hydroperoxides. cnrs.fr |

| This compound (Hindered Phenol) | Hindered Amine Light Stabilizers (HALS) | This compound provides protection during processing and initial heat exposure, while HALS offer long-term light stability. cnrs.fr |

This compound in the Design of Novel Functional Materials (Focus on chemical role)

The inherent chemical characteristics of this compound, particularly the sterically hindered phenolic group, make it a valuable building block in the synthesis of specialized functional materials. Its strategic incorporation into macromolecular structures can impart desirable properties, such as oxidative stability and controlled reactivity.

Integration into Advanced Polymer Architectures

The direct incorporation of this compound moieties into polymer chains is a sophisticated strategy for creating materials with built-in functionalities. This is typically achieved by first modifying the this compound molecule to include a polymerizable group, such as a vinyl or isopropenyl substituent. This functionalized monomer can then participate in polymerization reactions, embedding the bulky, stabilizing phenolic structure directly into the polymer backbone or as a pendant group.

One prominent example involves the synthesis of 2,6-di-t-butyl-4-vinylphenol or 2,6-di-t-butyl-4-isopropenylphenol. These monomers can be copolymerized with commodity olefins like ethylene (B1197577) and propylene. umass.edu The resulting polymer architecture features the this compound unit covalently bonded to the main chain. This integration ensures that the functional group—in this case, a potent antioxidant—is permanently fixed within the material, preventing its migration or leaching over time, a common issue with traditional additive packages. Research has demonstrated the successful synthesis of copolymers of these functionalized dibutylphenols with other monomers, such as methyl methacrylate (B99206), to create polymers with tailored properties. umass.edu These advanced architectures are part of a broader class of "functional polymers" where specific chemical units are included to perform a designated role. umass.edu

Table 1: Integration of this compound Derivatives in Polymer Synthesis

| This compound Derivative | Co-monomer(s) | Resulting Polymer Architecture | Imparted Functionality |

|---|---|---|---|

| 2,6-di-t-butyl-4-vinylphenol | Ethylene, Propylene | Olefin copolymer with pendant phenolic groups | Built-in antioxidant stability |

| 2,6-di-t-butyl-4-isopropenylphenol | Ethylene, Propylene | Olefin copolymer with pendant phenolic groups | Permanent antioxidant properties |

| 2,6-di-t-butyl-4-vinylphenol | Methyl Methacrylate | Copolymer with methacrylate backbone | Photochemical stability, antioxidant capacity umass.edu |

Role in Cross-linking Reactions and Polymerization Control

This compound and its derivatives play a critical dual role in the synthesis of polymeric materials, acting both as agents for polymerization control and as precursors for creating cross-linked networks.

As a polymerization controller, the phenolic hydroxyl group in this compound can act as a chain transfer agent or a radical scavenger. In radical polymerization processes, this compound can inhibit the reaction by donating its hydrogen atom to a propagating radical, effectively terminating a growing polymer chain. scispace.comresearchgate.net This characteristic is leveraged to control the polymerization rate and, in some cases, to prevent unwanted polymerization during storage or processing of reactive monomers. scispace.comsincerechemical.com This inhibitory effect allows for greater command over the final molecular weight and structure of the polymer.

In the context of cross-linking, phenols can be chemically modified to become reactive sites for connecting polymer chains. For instance, phenol can react with formaldehyde (B43269) to generate trimethylolphenol, a molecule capable of forming bridges between polymer chains. researchgate.net Similarly, this compound can serve as a foundational structure for creating multifunctional cross-linking agents. The bulky tert-butyl groups can influence the geometry and spacing of the cross-links, potentially leading to materials with unique mechanical and thermal properties. Cross-linking transforms a collection of individual polymer chains into a single, three-dimensional network, significantly enhancing properties like rigidity, thermal stability, and chemical resistance. methodist.edu.in The process often involves a step-growth mechanism where the cross-linking agent reacts with functional groups on different polymer chains. libretexts.org

Table 2: Functions of this compound in Polymerization and Cross-linking

| Process | Role of this compound | Chemical Mechanism | Outcome |

|---|---|---|---|

| Radical Polymerization | Inhibitor / Controller | The phenolic hydroxyl group donates a hydrogen atom to a propagating radical, terminating the chain. scispace.comresearchgate.net | Control over polymerization rate; prevention of premature polymerization. sincerechemical.com |

| Cross-linking | Precursor to Cross-linking Agent | The phenol ring is functionalized (e.g., via reaction with formaldehyde) to create reactive sites that can covalently bond multiple polymer chains. researchgate.net | Formation of a 3D polymer network with enhanced thermal and mechanical stability. methodist.edu.in |

Environmental Chemistry and Biogeochemical Cycling of Dibutylphenol

Environmental Occurrence and Distribution of Dibutylphenol (B13759856)

The distribution of this compound is widespread, with its detection in aquatic systems, soil, and the atmosphere, stemming from its release through various waste streams. nih.gov

This compound has been identified in various aquatic environments, indicating its potential to contaminate water sources. nbinno.com It is frequently detected in the effluent, influent, and sludge of wastewater treatment plants (WWTPs), which are considered significant pathways for its entry into the aquatic environment. frontiersin.orggdut.edu.cn For instance, 2,4-dibutylphenol has been mentioned in the context of wastewater contamination. mdpi.com Studies have shown the presence of dibutylphenols in oil shale semicoke dump leachates, with concentrations of 2,4-dibutylphenol ranging from 0 to 10 mg/l in some samples. kirj.ee

The compound's presence extends to surface water and groundwater, where it can be introduced through the discharge of treated wastewater. mdpi.commdpi.comeureau.org The detection of various phenolic compounds, including alkylphenols, in surface and wastewater highlights the importance of monitoring these contaminants. mdpi.com Furthermore, this compound has been found in sediments, which can act as a reservoir for such persistent organic pollutants. eureau.orgnih.govresearchgate.net The sorption of these compounds to sediment can lead to their accumulation and potential long-term release back into the water column. gjournals.org

Table 1: Detection of this compound in Various Aquatic Environments

| Environmental Compartment | Detected Isomers | Concentration Range (where available) | Key Findings |

| Wastewater | 2,4-dibutylphenol | Not specified in general searches | WWTPs are a primary pathway for entry into the environment. gdut.edu.cn |

| Semicoke Dump Leachate | 2,4-dibutylphenol | 0–10 mg/l | Indicates industrial waste as a source. kirj.ee |

| Surface Water | Dibutylphenols | Not specified | Contamination often linked to wastewater discharge. mdpi.commdpi.com |

| Groundwater | Dibutylphenols | Not specified | Potential for contamination from surface sources. eureau.orgnih.gov |

| Sediment | Dibutylphenols | Not specified | Acts as a long-term sink and potential secondary source. eureau.orgnih.gov |

This table is for illustrative purposes and concentrations can vary significantly based on location and specific studies.

This compound's environmental footprint extends to terrestrial and atmospheric systems. It can contaminate soil, necessitating careful management and disposal practices to prevent its accumulation. nbinno.com The mobility of this compound in soil is considered to be slight to none, suggesting it may persist in the upper soil layers. sincerechemical.com Phenolic compounds in soil can exist in dissolved, sorbed, or polymerized forms, influencing their bioavailability and persistence. researchgate.net

In the atmosphere, 2,6-di-tert-butylphenol (B90309) is expected to exist predominantly in the vapor phase. nih.gov Its release into the atmosphere can occur through various industrial waste streams. nih.gov Once in the atmosphere, it can be transported and subsequently deposited onto soil and water surfaces, contributing to its widespread distribution. nih.gov

Environmental Transformation Pathways of this compound

This compound undergoes transformation in the environment through both biological and non-biological processes, which determine its persistence and the formation of potential byproducts. mdpi-res.com

Biodegradation is a key process in the environmental breakdown of organic compounds like this compound. chemsafetypro.com Microorganisms can utilize such compounds as a source of carbon and energy, leading to their degradation. frontiersin.org The process of biodegradation can occur in soil, surface water, and sediment. chemsafetypro.com In some cases, 2,4-dibutylphenol has been identified as an intermediate metabolite in the biodegradation of other compounds by certain bacteria, such as B. halotolerans. researchgate.net The effectiveness of biodegradation can be influenced by various factors, including the microbial populations present and environmental conditions. nih.govresearchgate.net The collaboration between different microbial species can enhance the degradation of phenolic compounds. nih.gov

Abiotic degradation involves non-biological processes that break down chemical substances. fao.org For this compound, these processes include photolysis, hydrolysis, and oxidation. up.pt

Photolysis: This process involves the breakdown of chemicals by light, particularly ultraviolet radiation. up.ptencyclopedia.pub For 2,6-di-tert-butylphenol, degradation by reaction with photochemically produced hydroxyl radicals in the atmosphere is a significant fate process, with an estimated half-life of about 7.8 hours. nih.gov Photooxidation may also be an important degradation pathway on soil surfaces. nih.gov

Hydrolysis: This is a chemical reaction with water that can break down compounds. up.pt The rate of hydrolysis is influenced by factors such as pH and temperature. up.pt While phenols, in general, are subject to environmental transformation, the specific kinetics of this compound hydrolysis are not detailed in the provided context.

Oxidation: This involves the reaction of the compound with oxidizing agents in the environment. up.pt The oxidation of substituted phenols can lead to the formation of various products. For example, the oxidation of 2,6-di-tert-butyl-4-methylphenol can yield products like 3,5-di-tert-butyl-4-hydroxybenzaldehyde (B156050) and 2,6-di-tert-butylbenzoquinone. science.gov

The degradation of this compound, whether through biotic or abiotic pathways, can result in the formation of various transformation products. mdpi-res.com Identifying these products is crucial as they may have their own environmental and toxicological profiles. up.pt For instance, 2,6-ditert-butyl-4-nitrophenol (DBNP) is a known transformation product of 2,6-ditert-butyl-4-methylphenol, a related compound. researchgate.net The study of biodegradation pathways has identified various intermediates, and it is plausible that similar, smaller molecules could result from the breakdown of this compound. researchgate.net The complete mineralization of organic chemicals through biodegradation leads to the formation of carbon dioxide, water, and inorganic constituents. up.pt

Adsorption and Desorption Dynamics of this compound in Environmental Matrices

The fate and transport of this compound in the environment are significantly governed by its adsorption and desorption behavior in various environmental compartments, particularly in soils and sediments. ecetoc.org These processes determine the compound's mobility, bioavailability, and persistence. nih.gov

The sorption of organic compounds like this compound in soil is a complex process influenced by the physicochemical properties of both the chemical and the soil matrix. nih.gov Key soil components controlling this interaction are soil organic matter (SOM) and mineral surfaces. frontiersin.org

Soil Organic Matter (SOM):

Soil organic matter is a primary determinant for the sorption of hydrophobic organic chemicals. frontiersin.org For non-polar compounds, the organic carbon-water (B12546825) partition coefficient (Koc) is a crucial parameter used to describe the partitioning between the solid and aqueous phases in soil. d-nb.infoecetoc.org A higher Koc value indicates a greater tendency for the compound to adsorb to organic matter, thereby reducing its mobility. d-nb.info The interaction is largely driven by hydrophobic effects, where the non-polar this compound molecule is partitioned out of the polar water phase and into the non-polar organic matter matrix. nih.gov The structure and composition of SOM, including its degree of humification and the presence of aliphatic and aromatic moieties, can influence the strength and nature of these interactions. mdpi.com

Research indicates that the sorption of organic pollutants is often directly proportional to the organic carbon content of the soil. ecetoc.org The stable fraction of SOM, in particular, has been shown to have a high sorption capacity for various organic contaminants. mdpi.com

Soil Minerals:

While SOM is often the dominant sorbent for hydrophobic compounds in many soils, mineral surfaces also play a significant role, especially in soils with low organic matter content. ecetoc.orgwur.nl The potential adsorption mechanisms onto mineral surfaces include:

Van der Waals forces: Weak, non-specific interactions. nih.gov

Hydrogen bonding: Possible interactions between the hydroxyl group of the phenol (B47542) and oxygen atoms on mineral surfaces. nih.gov

Interactions with metallic cations: The phenolic group can potentially form complexes with metal ions present on clay surfaces or as metal oxides. nih.gov

The type of mineral can significantly influence adsorption. Clay minerals, with their layered structure and charged surfaces, and metal oxides (e.g., iron and aluminum oxides) can provide sites for adsorption. nih.govplos.org The presence of short-range order minerals has been shown to affect the growth and composition of microbial communities, which can indirectly influence the fate of organic compounds. nih.gov Furthermore, the interaction between organic matter and minerals creates organo-mineral complexes that can either enhance or reduce the sorption capacity for other organic molecules. wur.nlusda.gov For instance, organic matter coating mineral surfaces can create a more hydrophobic phase, increasing the sorption of compounds like this compound. Conversely, some organic molecules can compete with this compound for sorption sites on minerals. researchgate.net

The following table provides a conceptual overview of the factors influencing this compound's interaction with soil components.

Table 1: Factors Influencing this compound Adsorption in Soil

| Factor | Influence on Adsorption | Description |

|---|---|---|

| Soil Organic Matter (SOM) Content | Positive Correlation | Higher SOM content generally leads to greater adsorption due to hydrophobic partitioning. frontiersin.org |

| Nature of SOM | Variable | The chemical composition (e.g., aromaticity, polarity) of SOM affects the strength of interaction. mdpi.com |

| Clay and Mineral Content | Positive Correlation | Mineral surfaces, particularly clays (B1170129) and metal oxides, provide sites for adsorption. nih.govplos.org |

| Soil pH | Variable | pH can influence the surface charge of minerals and the speciation of the compound, although for this compound, which is a weak acid, this effect may be less pronounced at typical environmental pH ranges. nih.gov |

| Temperature | Inverse Correlation | Adsorption is generally an exothermic process, so an increase in temperature tends to decrease adsorption. uva.es |

The mobility of this compound in the environment is inversely related to its adsorption to soil and sediment particles. ecetoc.org Compounds that are strongly adsorbed are less mobile and therefore less likely to leach into groundwater or be transported via surface runoff. ecetoc.orgnbinno.com

The transport of this compound is governed by several interconnected processes:

Leaching: The downward movement of the compound through the soil profile with infiltrating water. Due to its hydrophobicity, significant leaching of this compound is less likely in soils with moderate to high organic matter content. However, in sandy soils with low organic carbon, the potential for transport to groundwater increases. researchgate.net

Runoff: The transport of this compound from contaminated soils to surface water bodies, either dissolved in runoff water or adsorbed to eroded soil particles.

Volatilization: While this compound is not extremely volatile, its partitioning from soil to the atmosphere can be a relevant transport pathway, influenced by factors like soil temperature and moisture content. uva.es

The soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc) are key parameters used in environmental models to predict the mobility of organic chemicals. ecetoc.orgecetoc.org

Kd (Distribution Coefficient): Represents the ratio of the chemical's concentration in the solid phase (soil) to its concentration in the aqueous phase (water) at equilibrium. ecetoc.org High Kd values signify low mobility. ecetoc.org

Koc (Organic Carbon-Water Partition Coefficient): Normalizes the Kd value to the fraction of organic carbon in the soil (Koc = Kd / foc). ecetoc.org It provides a measure of the chemical's tendency to sorb to soil organic matter and is often estimated from the octanol-water partition coefficient (Kow). d-nb.infoepa.gov

The relationship between these parameters helps in assessing the potential for environmental transport.

Table 2: Partition Coefficients and Their Implication for Mobility

| Parameter | Definition | Implication for this compound's Mobility |

|---|---|---|

| Kd (Distribution Coefficient) | Ratio of sorbed concentration to dissolved concentration in soil/water systems. ecetoc.org | A higher Kd indicates stronger binding to soil and thus lower mobility. |

| Koc (Organic Carbon-Water Partition Coefficient) | Kd normalized to the fraction of organic carbon in the soil. ecetoc.org | A high Koc value suggests strong adsorption to organic matter, leading to reduced leaching and transport in water. d-nb.info |

Studies on other hydrophobic compounds have shown that factors like temperature and the presence of co-solvents can influence their mobility. For example, increased temperatures can decrease sorption and enhance volatilization from soil. uva.es The presence of other organic pollutants or surfactants could potentially increase the apparent solubility of this compound and facilitate its transport. aloki.hu Furthermore, the leaching of this compound from plastic debris is a recognized transport mechanism in marine environments. frontiersin.org

Advanced Analytical Methodologies for Dibutylphenol Research

High-Resolution Chromatographic Techniques for Dibutylphenol (B13759856) Analysis

Chromatography is a fundamental technique for separating the components of a mixture. numberanalytics.com For the analysis of this compound, high-resolution methods are essential to distinguish between its various isomers and to separate it from other compounds in complex samples. nih.gov Advanced chromatographic techniques offer significant improvements in resolution, speed, and sensitivity compared to conventional methods. numberanalytics.commdpi.com

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.comscioninstruments.com In GC, the sample is vaporized and separated as it travels through a capillary column. thermofisher.com The coupling of GC with mass spectrometry (MS) provides a highly sensitive and selective detection method. scioninstruments.com

GC-MS/MS, or tandem mass spectrometry, further enhances selectivity by performing two stages of mass analysis. mdpi.com This technique is particularly valuable for analyzing complex matrices, such as environmental or food samples, where it can effectively minimize interferences and provide excellent detection capabilities. thermofisher.commdpi.com The International Organisation of Vine and Wine (OIV) has established a method for the determination of various alkylphenols, including 2,4-di-tert-butylphenol (B135424) and 2,6-di-tert-butylphenol (B90309), in wines using GC-MS or GC-MS/MS. oiv.intoiv.int This method often employs solid-phase microextraction (SPME) for sample preparation. oiv.intoiv.int

Table 1: Example of GC-MS/MS Parameters for Alkylphenol Analysis in Wine

| Parameter | Value |

| Technique | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) oiv.intoiv.int |

| Sample Preparation | Solid-Phase Microextraction (SPME) oiv.intoiv.int |

| Target Analytes | 2,4-di-tert-butylphenol, 2,6-di-tert-butylphenol, and other alkylphenols oiv.intoiv.int |

| Detection Mode | Tandem Mass Spectrometry (MS/MS) oiv.intoiv.int |

This table provides a generalized example of parameters that may be used in the analysis of dibutylphenols by GC-MS/MS.

Liquid chromatography (LC) is a versatile separation technique that is well-suited for a wide range of compounds, including those that are non-volatile or thermally labile. wikipedia.orgthermofisher.com When coupled with mass spectrometry, LC-MS becomes a powerful tool for the identification and quantification of analytes in complex mixtures. wikipedia.orgox.ac.uk The synergistic combination of LC's separation capabilities with the mass analysis of MS allows for enhanced sensitivity and selectivity. wikipedia.org

Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle sizes in the column, offers even greater resolution, speed, and sensitivity compared to conventional HPLC. measurlabs.comresearchgate.net UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is a state-of-the-art technique for bioanalytical studies, capable of detecting compounds at very low concentrations. researchgate.netmdpi.com This method allows for the rapid and simultaneous analysis of multiple analytes. mdpi.com

Table 2: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Principle | Advantages for this compound Analysis |

| GC-MS/MS | Separation of volatile compounds in the gas phase followed by tandem mass spectrometric detection. thermofisher.commdpi.com | High sensitivity and selectivity, ideal for complex matrices like food and environmental samples. thermofisher.commdpi.com |

| LC-MS | Separation of compounds in the liquid phase followed by mass spectrometric detection. wikipedia.org | Applicable to a broad range of compounds, including non-volatile ones. wikipedia.org |

| UPLC-MS/MS | High-pressure liquid chromatography with small particle columns for enhanced separation, coupled with tandem MS. measurlabs.comresearchgate.net | Increased resolution, speed, and sensitivity; excellent for bioanalytical applications and trace-level detection. measurlabs.comresearchgate.netmdpi.com |

Hyphenated techniques involve the online coupling of a separation method with a spectroscopic detection method. ajrconline.orgijsrtjournal.com The combination of chromatography with mass spectrometry (e.g., GC-MS, LC-MS) is a prime example of a powerful hyphenated technique that has revolutionized analytical chemistry. longdom.orgnumberanalytics.com These integrated systems provide both separation and identification capabilities in a single analysis, which is crucial for the comprehensive analysis of complex mixtures containing compounds like this compound. longdom.org The development of interfaces that effectively transfer separated components from the chromatograph to the spectrometer is key to the success of these techniques. numberanalytics.com Emerging hyphenated methods, such as LC-NMR-MS, offer even more comprehensive structural information by combining the strengths of liquid chromatography, nuclear magnetic resonance, and mass spectrometry. numberanalytics.com

Advanced Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

Spectroscopy is the study of the interaction between matter and electromagnetic radiation. numberanalytics.com Advanced spectroscopic methods are indispensable for the definitive structural elucidation and quantification of chemical compounds, including this compound. nih.govunimelb.edu.au

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the detailed molecular structure of organic compounds. jeolusa.commeasurlabs.com It is based on the magnetic properties of atomic nuclei and provides a wealth of information about the arrangement of atoms within a molecule. filab.frmdpi.com Both one-dimensional and two-dimensional NMR techniques are employed to establish the connectivity and spatial relationships of atoms. mdpi.com

NMR is considered a definitive method for structure verification and is crucial for identifying isomers. jeolusa.com Quantitative NMR (qNMR) has also emerged as a powerful tool for determining the absolute concentration and purity of compounds without the need for identical reference standards. mdpi.com

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a molecular "fingerprint" by analyzing how a molecule's bonds vibrate. photothermal.comedinst.com

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes changes in the dipole moment of its bonds. photothermal.com This technique is particularly sensitive to polar functional groups. photothermal.comksu.edu.sa IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. numberanalytics.com The region of the IR spectrum from 1450 to 600 cm⁻¹ is known as the fingerprint region because its complex pattern is unique to each molecule. arcjournals.org

Raman Spectroscopy involves the inelastic scattering of monochromatic light. sepscience.com It provides information about molecular vibrations that cause a change in the polarizability of the molecule. photothermal.com Raman spectroscopy is especially sensitive to non-polar, symmetric bonds and is highly effective for analyzing the carbon backbone of organic molecules. photothermal.comksu.edu.sa

The complementary nature of IR and Raman spectroscopy allows for a more complete vibrational analysis of a molecule's structure. edinst.comresearchgate.net

Table 3: Spectroscopic Techniques for this compound Characterization

| Technique | Principle | Information Obtained |

| NMR Spectroscopy | Interaction of atomic nuclei with a magnetic field. filab.frmdpi.com | Detailed molecular structure, atom connectivity, isomer identification, and quantification (qNMR). jeolusa.commdpi.com |

| IR Spectroscopy | Absorption of infrared radiation causing changes in bond dipole moments. photothermal.com | Identification of functional groups, particularly polar ones. photothermal.comnumberanalytics.com |

| Raman Spectroscopy | Inelastic scattering of light due to changes in molecular polarizability. photothermal.comsepscience.com | Information on non-polar and symmetric bonds, such as the carbon skeleton. photothermal.comksu.edu.sa |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a valuable tool for studying the electronic transitions in phenolic compounds like this compound. The absorption of UV-Vis radiation by these molecules promotes electrons from a lower energy molecular orbital to a higher energy one. The specific wavelengths of absorption and the intensity of the absorption bands provide insights into the electronic structure of the molecule.

For substituted phenols, the position and intensity of these absorption bands are influenced by the nature and position of the substituents on the aromatic ring, as well as the solvent used for the analysis. ucc.edu.ghcapes.gov.br The electronic absorption spectra of ortho-substituted phenols can be complex due to factors like intramolecular interactions between the substituent and the phenolic hydroxyl group. ucc.edu.gh

In a study of 2,4-di-tert-butylphenol (2,4-DTBP) dissolved in dimethyl sulfoxide (B87167) (DMSO), the UV-Vis spectrum showed a distinct absorption pattern. wordpress.com Similarly, the electronic spectra of other substituted phenols like 2-chlorophenol (B165306) and 2-nitrophenol (B165410) have been analyzed in solvents such as methanol (B129727) and DMSO, revealing shifts in the absorption maximum (λmax) based on the solvent's polarity and the electronic effects of the substituents. ucc.edu.ghresearchgate.netresearchgate.net For instance, the λmax of phenol (B47542) itself is observed at 272 nm in methanol and shifts to 277 nm in DMSO. ucc.edu.ghresearchgate.net The presence of a chloro-substituent in 2-chlorophenol causes a further bathochromic (red) shift. ucc.edu.ghresearchgate.net These solvent-induced spectral shifts can be analyzed as a function of different solvent polarity parameters. tandfonline.com

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often used in conjunction with experimental UV-Vis spectroscopy to analyze the observed spectral changes and assign electronic transitions. ucc.edu.ghresearchgate.net These calculations can help elucidate information regarding charge transfer within the molecule. wordpress.com

Table 1: UV Absorption Maxima (λmax) for Phenol in Different Solvents

| Compound | Solvent | λmax (nm) | Reference |

|---|---|---|---|

| Phenol | Methanol | 272 | ucc.edu.ghresearchgate.net |

Mass Spectrometric Approaches for Trace Analysis and Metabolite Identification

Mass spectrometry (MS) is a cornerstone technique for the analysis of this compound and its metabolites due to its high sensitivity and selectivity. It is particularly crucial for trace analysis in complex environmental and biological samples. unl.pt

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy. mdpi.com This precision allows for the determination of the elemental formula of a compound, a critical step in the identification of unknown substances like metabolites or degradation products of this compound. mdpi.com

For instance, the molecular weight of 2,4-di-tert-butylphenol (C14H22O) is 206.32 g/mol . nih.govnih.gov HRMS can distinguish this from other compounds with the same nominal mass but different elemental compositions. In one study, Quadrupole-Time-of-Flight (Q-TOF) HRMS was used to establish the molecular weight of 2,4-DTBP, observing the protonated molecule [M+H]+ at an m/z of 207.17, corresponding to an accurate mass of approximately 206.17. frontiersin.org Gas chromatography coupled with a Q-Orbitrap HRMS has been used to identify 2,4-di-tert-butylphenol and 2,6-di-tert-butylphenol in plastic food contact materials, achieving mass accuracy below 2 ppm for fragment ions and the molecular ion. nih.gov

Table 2: Accurate Mass Data for this compound Isomers

| Compound | Formula | Monoisotopic Mass (Da) | Observed Ion [M+H]+ (m/z) | Reference |

|---|---|---|---|---|

| 2,4-Di-tert-butylphenol | C14H22O | 206.16707 | 207.17 | frontiersin.orghmdb.ca |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Fragmentation Pathways

Tandem mass spectrometry, also known as MS/MS, is a powerful technique where ions of a specific m/z are selected and then fragmented to produce a characteristic pattern of product ions. nationalmaglab.orgwikipedia.org This fragmentation pattern serves as a structural fingerprint, providing unambiguous confirmation of the analyte's identity. nationalmaglab.orgtaylorandfrancis.com The process involves isolating a precursor ion, subjecting it to fragmentation through methods like collision-induced dissociation (CID), and then analyzing the resulting product ions. taylorandfrancis.comlabmanager.com

This approach is invaluable for distinguishing between isomers, such as 2,4-DTBP and 2,6-DTBP, which have the same molecular weight but different structures. The fragmentation pathways of these isomers will differ, allowing for their specific identification. For example, the mass spectrum of 2,4-DTBP shows a molecular mass of 206.32 Da, and its fragmentation pattern can be used for structural confirmation. frontiersin.org Studies on related phenolic compounds have used MS/MS to identify and quantify them in various matrices, selecting specific precursor-to-product ion transitions for enhanced selectivity and sensitivity. unl.ptresearchgate.net

Advanced Ionization Techniques in this compound Analysis

The choice of ionization technique is critical in mass spectrometry as it influences the type and abundance of ions produced. For phenolic compounds, Atmospheric Pressure Ionization (API) sources are commonly used. unl.pt

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for polar molecules and can generate protonated [M+H]+ or deprotonated [M-H]- ions with minimal fragmentation. thermofisher.com However, for some phenols, ESI may lead to in-source reactions like dimerization. sigmaaldrich.com

Atmospheric Pressure Chemical Ionization (APCI): APCI is often more suitable for less polar compounds like many alkylated phenols. unl.pt Studies comparing ESI and APCI for the analysis of phenolic compounds have shown that APCI can offer better performance. unl.ptsigmaaldrich.com Negative-ion APCI has been shown to selectively ionize phenolic compounds in complex mixtures like coal tar, primarily forming [M-H]− ions. researchgate.net It has been used to identify tyrosol, hydroxytyrosol, and other phenolic compounds in olive oil extracts. researchgate.net

Atmospheric Pressure Photoionization (APPI): APPI is another alternative that can ionize compounds not efficiently ionized by ESI or APCI. Dimerization of some phenols has also been observed under APPI conditions. sigmaaldrich.com